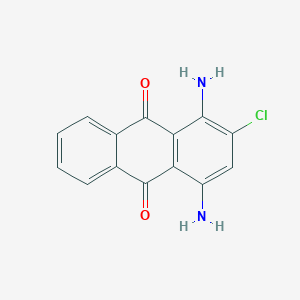

1,4-Diamino-2-chloroanthracene-9,10-dione

Vue d'ensemble

Description

1,4-Diamino-2-chloroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of amino groups at the 1 and 4 positions, a chlorine atom at the 2 position, and a quinone structure at the 9 and 10 positions. It is known for its applications in various fields, including organic electronics, dyes, and biological research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Diamino-2-chloroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the chlorination of anthracene-9,10-dione followed by amination. The reaction typically involves the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 2 position. Subsequent amination is achieved using ammonia or amine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Diamino-2-chloroanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure to hydroquinone.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, hydroquinones, and other quinone compounds .

Applications De Recherche Scientifique

Scientific Research Applications

The compound has been investigated for various scientific applications:

Anticancer Research

1,4-Diamino-2-chloroanthracene-9,10-dione exhibits potential anticancer properties due to its ability to intercalate with DNA. This interaction disrupts DNA replication and transcription processes, which is crucial for cancer cell proliferation. Studies have shown that derivatives of anthracene-9,10-dione can be effective against certain cancer types while minimizing cardiotoxicity compared to traditional chemotherapeutics .

Fluorescent Probes

The compound has been explored as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking biological processes in live cells. This application is particularly relevant in the fields of cell biology and medical diagnostics.

Dyes and Pigments

Due to its vibrant color properties, this compound is utilized in the production of dyes and pigments. Its derivatives are employed in various industrial applications where color stability and intensity are required.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of several anthracene derivatives including this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was attributed to its intercalation into DNA, leading to apoptosis in cancer cells .

Case Study 2: Biological Imaging

Research focused on the use of this compound as a probe for imaging cellular processes. The compound was conjugated with targeting moieties that allowed specific binding to cellular receptors. Fluorescence microscopy revealed enhanced imaging contrast in targeted cells compared to non-targeted controls.

Mécanisme D'action

The mechanism of action of 1,4-diamino-2-chloroanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. These actions make it a potential candidate for anticancer therapies .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Diaminoanthracene-9,10-dione: Lacks the chlorine atom, which affects its reactivity and biological activity.

2-Chloroanthracene-9,10-dione: Lacks the amino groups, resulting in different chemical properties and applications.

1,4-Diamino-2-methylanthracene-9,10-dione: The presence of a methyl group instead of chlorine alters its chemical behavior.

Uniqueness

1,4-Diamino-2-chloroanthracene-9,10-dione is unique due to the combination of amino and chlorine substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

1,4-Diamino-2-chloroanthracene-9,10-dione (DCAQ) is an anthraquinone derivative that has garnered attention in the fields of medicinal chemistry and cancer research due to its notable biological activities. This article explores the compound's mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C14H9ClN2O2

- Molecular Weight : 272.69 g/mol

- CAS Number : 18362412

DCAQ exhibits cytotoxic activity primarily against various cancer cell lines. Its mechanism involves:

- Targeting Cancer Cells : DCAQ has shown effectiveness against human hepatoma G2 cells and rat glioma C6 cells. The compound induces apoptosis and inhibits cell proliferation by interacting with cellular pathways crucial for cancer growth .

- Biochemical Pathways : The compound's activity is linked to its ability to alter gene expression related to oxidative stress responses and apoptosis. It interacts with cytochrome P450 enzymes, influencing the metabolism of various substrates within the body .

Biochemical Interactions

DCAQ's interactions at the molecular level include:

- Enzyme Inhibition : DCAQ inhibits specific kinases involved in cell signaling pathways, leading to altered cellular functions. This inhibition can result in significant changes in gene expression patterns associated with cancer progression .

- Oxidative Stress Modulation : The compound has been observed to affect cellular oxidative stress levels, which is critical in the context of cancer biology. By modulating oxidative stress, DCAQ may enhance the efficacy of other therapeutic agents .

Table 1: Cytotoxicity of DCAQ on Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Hepatoma G2 | 15 | Induction of apoptosis |

| Rat Glioma C6 | 20 | Inhibition of proliferation |

| Human Breast Cancer MCF7 | 25 | Modulation of oxidative stress |

Data compiled from various studies highlighting the cytotoxic effects of DCAQ on selected cancer cell lines.

Case Study: Anticancer Activity

A study conducted on the effects of DCAQ on human hepatoma G2 cells demonstrated that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers. The researchers noted a significant upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes following DCAQ exposure, suggesting its potential as an anticancer agent .

Absorption and Metabolism

DCAQ is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological activity. The pharmacokinetics indicate good absorption characteristics, although toxicity studies have shown that high doses can result in liver and kidney damage .

Toxicological Profile

While DCAQ shows promise as a therapeutic agent, its toxicity profile must be carefully considered. Studies indicate that at elevated doses, it can lead to significant organ toxicity, necessitating further investigation into safe dosing regimens for potential clinical applications .

Propriétés

IUPAC Name |

1,4-diamino-2-chloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-8-5-9(16)10-11(12(8)17)14(19)7-4-2-1-3-6(7)13(10)18/h1-5H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXSVNHFDAUPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593115 | |

| Record name | 1,4-Diamino-2-chloroanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54841-24-6 | |

| Record name | 1,4-Diamino-2-chloroanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.